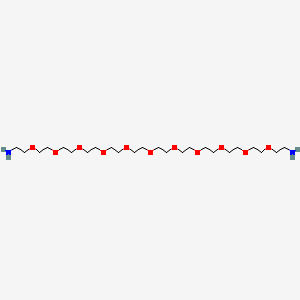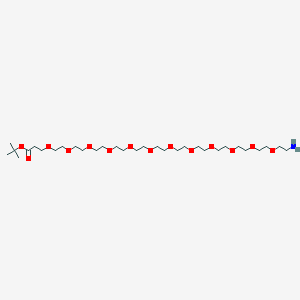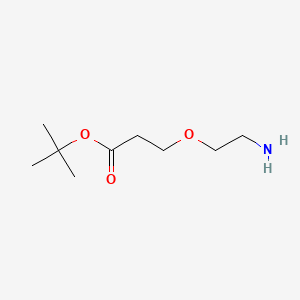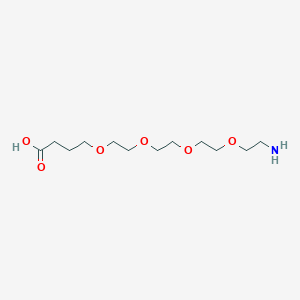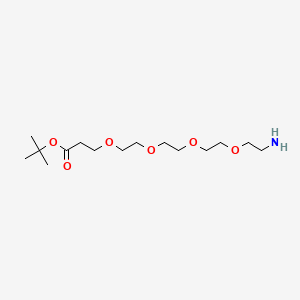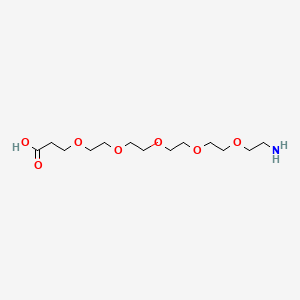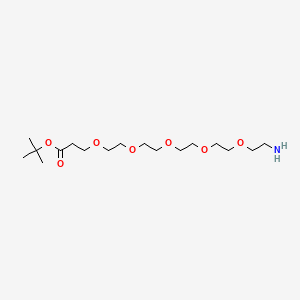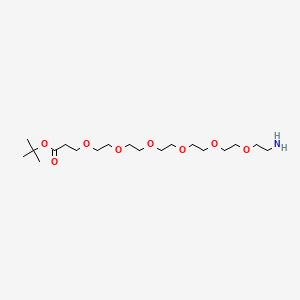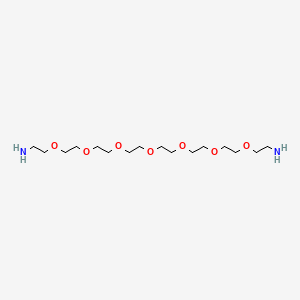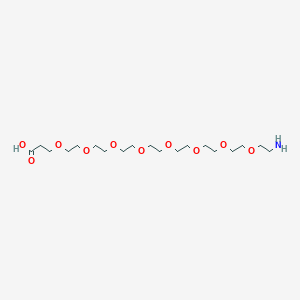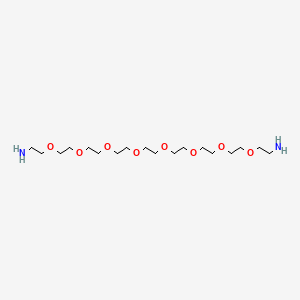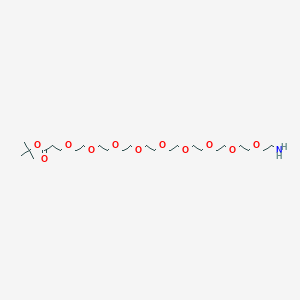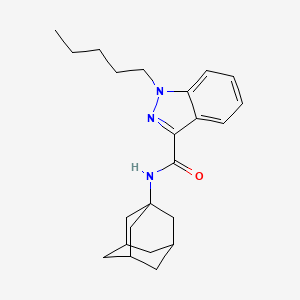
Apinaca
Vue d'ensemble
Description
APINACA, also known as AKB48, is a synthetic cannabinoid . It acts as a reasonably potent agonist for the cannabinoid receptors . It is a full agonist at CB1 with an EC50 of 142 nM and Ki of 3.24 nM . At CB2, it acts as a partial agonist with an EC50 of 141 nM and Ki of 1.68 nM .
Synthesis Analysis
APINACA is a synthetic cannabinoid that does not have stereoisomers and is not readily converted into other controlled substances .
Molecular Structure Analysis
The IUPAC name for APINACA is N-(1-Adamantyl)-1-pentylindazole-3-carboxamide . The molecular formula is C23H31N3O , and the molar mass is 365.521 g·mol−1 .
Chemical Reactions Analysis
APINACA undergoes extensive biotransformation catalyzed by cytochrome P450 enzymes (primarily CYP34A) prior to elimination of metabolites in the urine . Metabolic processes include mono-, di-, and trihydroxylation of the adamantyl group .
Applications De Recherche Scientifique
Drug Interaction Potential : Apinaca exhibits inhibitory effects on certain human cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), suggesting potential drug interactions in clinical settings (Kim et al., 2019).
Structural Characterization : Apinaca has been structurally characterized through methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) in studies such as the first-time detection in herbal incense in Italy (Amato et al., 2014).
Isomeric Discrimination : Research has developed methods to discriminate between isomers of Apinaca, which is essential to avoid misidentification of synthetic cannabinoids (Asada et al., 2017).
Concentration in Biological Samples : Studies have reported concentrations of Apinaca in biological samples from impaired drivers, contributing to understanding its pharmacokinetics and forensic relevance (Karinen et al., 2015).
Comparative Toxicology Studies : Apinaca's effects have been compared with other substances in zebrafish and mice, revealing its impact on motor and sensorimotor behavior (Morbiato et al., 2020).
Metabolic Pathways : Research into 5F-APINACA, a derivative of Apinaca, has illuminated its metabolic pathways, offering insights into its biological processing (Pinson et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
N-(1-adamantyl)-1-pentylindazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTCCIPCJZKWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928683 | |
| Record name | APINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apinaca | |
CAS RN |
1345973-53-6 | |
| Record name | APINACA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | APINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHR0400Y84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



